molecular formula C20H22N4O2S B2372826 N2-benzyl-5-(3,4-dimethylbenzenesulfonyl)-N2-methylpyrimidine-2,4-diamine CAS No. 1251626-65-9

N2-benzyl-5-(3,4-dimethylbenzenesulfonyl)-N2-methylpyrimidine-2,4-diamine

Cat. No.: B2372826
CAS No.: 1251626-65-9
M. Wt: 382.48
InChI Key: GWEFCUCJBOHZIK-UHFFFAOYSA-N
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Description

N2-Benzyl-5-(3,4-dimethylbenzenesulfonyl)-N2-methylpyrimidine-2,4-diamine is a synthetic pyrimidine derivative featuring a 2,4-diamine core substituted with a benzyl-methyl group at the N2 position and a 3,4-dimethylbenzenesulfonyl moiety at the C5 position.

Properties

IUPAC Name

2-N-benzyl-5-(3,4-dimethylphenyl)sulfonyl-2-N-methylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-14-9-10-17(11-15(14)2)27(25,26)18-12-22-20(23-19(18)21)24(3)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEFCUCJBOHZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N(C)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-benzyl-5-(3,4-dimethylbenzenesulfonyl)-N2-methylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N2-benzyl-5-(3,4-dimethylbenzenesulfonyl)-N2-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or pyrimidine moieties, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N2-benzyl-5-(3,4-dimethylbenzenesulfonyl)-N2-methylpyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various coupling reactions.

    Biology: Studied for its role in inhibiting tyrosine kinases, which are crucial in cell signaling pathways.

    Medicine: Investigated for its potential in treating chronic myeloid leukemia (CML) by inhibiting the BCR-ABL enzyme.

    Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The compound exerts its effects by inhibiting the BCR-ABL tyrosine kinase enzyme. This enzyme is responsible for the uncontrolled proliferation of leukemic cells. By binding to the ATP-binding site of the enzyme, N2-benzyl-5-(3,4-dimethylbenzenesulfonyl)-N2-methylpyrimidine-2,4-diamine prevents the phosphorylation of downstream signaling proteins, thereby inhibiting cell growth and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups
N2-Benzyl-5-(3,4-dimethylbenzenesulfonyl)-N2-methylpyrimidine-2,4-diamine N2-Benzyl, N2-methyl, C5-(3,4-dimethylbenzenesulfonyl) C20H23N5O2S 397.49 g/mol Sulfonyl, diamino pyrimidine
6-Chloro-N4-(4-fluorobenzyl)-N2-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine N4-(4-Fluorobenzyl), C5-(methylsulfanyl), C6-chloro C13H14ClFN4S 320.80 g/mol Sulfanyl, chloro, fluorobenzyl
N4-Allyl-6-chloro-N2-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine N4-Allyl, C5-(methylsulfanyl), C6-chloro C9H13ClN4S 244.75 g/mol Sulfanyl, chloro, allyl
N-Benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide Saturated pyrimidine ring, sulfonamide, N-benzyl C13H15N3O4S 309.34 g/mol Sulfonamide, tetrahydropyrimidine
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione C6-alkyl chain with benzyloxy groups, 2,4-dione C31H34N2O7 546.62 g/mol Dione, benzyloxy, methoxymethyl

Key Comparative Findings

3.1 Substituent Effects on Bioactivity
  • Sulfonyl vs. Sulfanyl Groups: The target compound’s 3,4-dimethylbenzenesulfonyl group (electron-withdrawing) contrasts with methylsulfanyl (electron-donating) in analogs .
  • Halogen and Benzyl Substitutions: The 4-fluorobenzyl group in analogs introduces electronegativity, which may alter π-π stacking interactions compared to the target’s non-halogenated benzyl group .
3.2 Core Structure Variations
  • Pyrimidine vs.
  • Diamine vs. Dione: The 2,4-diamine in the target allows for hydrogen bonding, whereas 2,4-dione derivatives () favor keto-enol tautomerism, altering solubility and reactivity .
3.3 Physicochemical Properties
  • Lipophilicity : The target’s dimethylbenzenesulfonyl group increases lipophilicity (logP ~3.5 estimated) compared to analogs with smaller substituents (e.g., ’s methylsulfanyl, logP ~2.8).
  • Melting Points : Sulfonyl-containing compounds (e.g., target) typically exhibit higher melting points (>200°C) due to stronger intermolecular forces, whereas sulfanyl analogs () melt at lower temperatures (~150–180°C) .
3.4 Spectroscopic Characterization
  • NMR Profiles : The target’s ¹H NMR in DMSO-d6 (as in ) would show distinct aromatic proton shifts (δ 7.2–8.1 ppm) for the dimethylbenzenesulfonyl group, contrasting with aliphatic shifts (δ 2.5–4.0 ppm) in ’s methylsulfanyl derivatives .
  • HRMS Validation : All compounds, including the target, show <2 ppm error between calculated and observed molecular weights, confirming structural integrity .

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